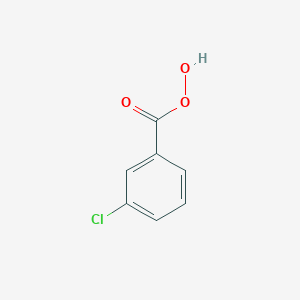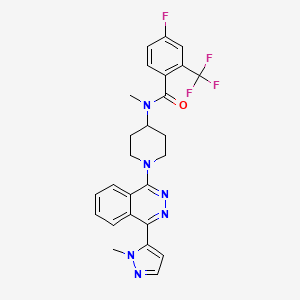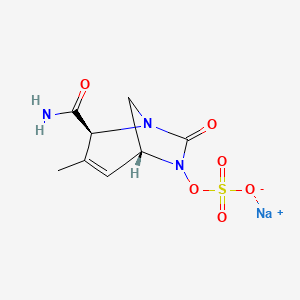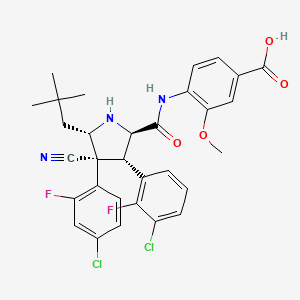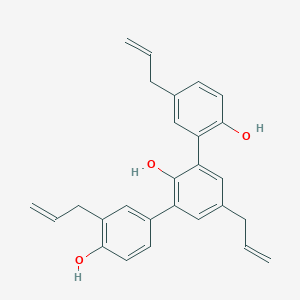
Simonsinol
Overview
Description
Mechanism of Action
Target of Action
Simonsinol, a natural sesqui-neolignan, primarily targets the nuclear transcription factor kappa-B (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and is associated with inflammatory responses.
Mode of Action
This compound interacts with its target, the NF-κB signaling pathway, by inhibiting the phosphorylation of the alpha inhibitor of NF-κB (IκBα) . This interaction results in the inactivation of the NF-κB signaling pathway, thereby reducing the transcription of inducible nitric oxide synthase (iNOS), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway. The inactivation of this pathway leads to downstream effects such as the reduction of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells .
Pharmacokinetics
Its impact on bioavailability is inferred from its observed biological effects in cell models .
Result of Action
The action of this compound results in significant molecular and cellular effects. It antagonizes the effect of LPS on morphological changes of RAW264.7 cells and decreases the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells . These results demonstrate that this compound could inhibit the inflammation response in LPS-stimulated RAW264.7 cells .
Biochemical Analysis
Biochemical Properties
Simonsinol interacts with various enzymes, proteins, and other biomolecules. The syntheses of this compound are based upon a phosphonium ylide-mediated cascade reaction and upon natural product isomerization reactions .
Cellular Effects
This compound has been shown to have anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells . It influences cell function by decreasing the production of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated RAW264.7 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by downregulating the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 . It also inhibits the phosphorylation of the alpha inhibitor of NF-κB (IκBα) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of simonsinol involves a phosphonium ylide-mediated cascade reaction and natural product isomerization reactions that proceed through Cope rearrangements of putative biosynthetic dienone intermediates . The synthetic route starts from chavicol, which undergoes a series of transformations to yield this compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis, which involves complex organic reactions and precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Simonsinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized neolignan derivatives, while reduction can produce reduced neolignan forms.
Scientific Research Applications
Simonsinol has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying neolignan synthesis and reactivity.
Medicine: Research has shown that this compound can inhibit inflammation by downregulating the nuclear transcription factor kappa-B (NF-κB) signaling pathway. This makes it a potential candidate for developing anti-inflammatory drugs.
Comparison with Similar Compounds
- Simonsol F
- Fargenin
- Macranthol
- Simonsol C
- Simonsol G
- Honokiol
Comparison: Simonsinol is unique among these compounds due to its specific anti-inflammatory mechanism involving the NF-κB pathway . While other similar compounds also exhibit bioactive properties, this compound’s ability to inhibit NF-κB signaling distinguishes it from the rest .
Biological Activity
Simonsinol, a compound derived from the Illicium genus, has garnered attention for its diverse biological activities, particularly its anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Overview of this compound
This compound is a sesquineolignan that exhibits a range of biological properties. It has been studied primarily for its anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. The compound's structure and origin suggest potential benefits in treating inflammatory diseases.
Research indicates that this compound exerts its anti-inflammatory effects through several key mechanisms:
- Inhibition of NF-κB Pathway : this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses. By preventing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Reduction of Nitric Oxide Production : In LPS-stimulated RAW264.7 macrophages, this compound significantly decreases nitric oxide (NO) production, which is often elevated during inflammatory responses .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
- Cell Viability Assay : The MTT assay demonstrated that this compound at concentrations of 5, 10, 20, and 40 μM did not exhibit cytotoxicity towards RAW264.7 cells after 24 hours of treatment. The highest concentration showed a significant reduction in cell viability compared to control groups treated with DMSO .
- Morphological Changes : Microscopic analysis revealed that this compound treatment altered the morphology of LPS-stimulated RAW264.7 cells, reducing pseudopodia formation indicative of inflammation .
- Cytokine Secretion : ELISA assays confirmed that this compound significantly inhibited the secretion of TNF-α and IL-6 in a dose-dependent manner when cells were stimulated with LPS .
- Gene Expression Analysis : RT-PCR results indicated that this compound reduced the mRNA levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6, further supporting its role in modulating inflammatory pathways .
- Western Blot Analysis : Western blotting showed decreased phosphorylation of IκBα, suggesting that this compound effectively inhibits the NF-κB signaling pathway .
In Vivo Studies
While most studies focus on in vitro models, there is potential for future research to explore the in vivo efficacy of this compound in animal models of inflammation and other diseases.
Properties
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERQKZGOCHVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Simonsinol in reducing inflammation?
A: this compound exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. [] Specifically, this compound inhibits the phosphorylation of IκBα, an inhibitor protein that normally sequesters NF-κB in the cytoplasm. [] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, effectively blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. []
Q2: What is the structural classification of this compound and where was it first discovered?
A: this compound is classified as a triphenyl-type sesquineolignan. [] It was first isolated and identified from the bark of the Illicium simonsii plant. []
Q3: How does this compound affect the production of inflammatory mediators in LPS-stimulated macrophages?
A: In LPS-stimulated RAW264.7 macrophages, this compound demonstrably reduces the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). [] This reduction is observed at both the protein and mRNA levels, indicating this compound's ability to suppress the expression of genes encoding these inflammatory mediators. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






